![molecular formula C16H21N3O4 B4579117 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide
Overview
Description
The study of 1,3,4-oxadiazole derivatives, including compounds similar to "N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide", is of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds often exhibit a range of activities, such as antimicrobial, anti-inflammatory, and anticancer effects, due to their unique molecular structures that allow for various chemical interactions and reactions.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or amides. One common approach is the cyclization of hydrazides with carbon disulfide in alkaline conditions to form 1,3,4-oxadiazole rings, followed by further functionalization through reactions with different reagents to introduce various substituents onto the core structure (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including potential analogs of the compound , often features intramolecular hydrogen bonding, which can significantly influence the compound's conformation and, consequently, its chemical and biological properties. X-ray crystallography studies reveal that these compounds can form various non-covalent interactions, such as hydrogen bonds and π-π stacking, contributing to their stability and reactivity (Chen et al., 2004).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives participate in a wide range of chemical reactions, enabling the synthesis of diverse compounds with potential biological activity. These reactions may include N-alkylation, reductive amination, and reactions with isocyanates to form ureas or carbamates. The presence of the 1,3,4-oxadiazole ring influences the electron distribution across the molecule, affecting its reactivity towards nucleophiles and electrophiles (Al-Hourani et al., 2016).
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-Oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been studied, demonstrating antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Additionally, certain derivatives exhibited potent anti-proliferative activity against multiple cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
VEGFR-2 Inhibition
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, with some showing significant in vitro anticancer activity. Notably, certain derivatives exhibited strong inhibition of vascular endothelial growth factor receptor (VEGFR)-2, outperforming dasatinib, a reference drug. These findings highlight the potential of these compounds in cancer therapy (Ghorab et al., 2016).
Synthesis and Antifungal Activity
Research into the synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block has been conducted, resulting in compounds with significant antifungal activity. This work contributes to the development of new antifungal agents (Khodairy et al., 2016).
Optoelectronic Properties
The study of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed insights into their synthesis, redox, structural, and optoelectronic properties. These compounds demonstrate potential applications in the field of materials science, particularly in the development of new optoelectronic devices (Wang et al., 2006).
Antitumor Activity and Molecular Docking Study
A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, with several compounds showing significant broad-spectrum antitumor activity. Molecular docking studies have further elucidated their mechanisms of action, providing a foundation for the development of novel anticancer drugs (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)16(20)19(3)9-14-17-15(18-23-14)11-6-7-12(21-4)13(8-11)22-5/h6-8,10H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBGWJJEGLDEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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